molecular formula C27H23N3O6 B2419239 2-(4-methoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one CAS No. 1207020-15-2

2-(4-methoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one

Cat. No.: B2419239
CAS No.: 1207020-15-2
M. Wt: 485.496
InChI Key: XQHJQULIPMWJKC-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a useful research compound. Its molecular formula is C27H23N3O6 and its molecular weight is 485.496. The purity is usually 95%.
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Properties

IUPAC Name

2-(4-methoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O6/c1-32-18-11-9-17(10-12-18)30-15-21(19-7-5-6-8-20(19)27(30)31)26-28-25(29-36-26)16-13-22(33-2)24(35-4)23(14-16)34-3/h5-15H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHJQULIPMWJKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC(=C(C(=C5)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-methoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anticancer activity, neuroprotective effects, and other relevant biological activities.

Chemical Structure and Properties

  • Molecular Formula : C19H19N3O5
  • Molecular Weight : 341.36 g/mol
  • InChIKey : SDEVLRKDBBUKIA-UHFFFAOYSA-N

The compound's structure features multiple functional groups that may contribute to its biological activity. The presence of methoxy groups and an oxadiazole ring is particularly significant in enhancing pharmacological properties.

Anticancer Activity

Recent studies have shown that derivatives of oxadiazole compounds exhibit promising anticancer properties. For instance:

  • Cytotoxicity : The compound was tested against various cancer cell lines including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The results indicated that it possesses significant cytotoxic activity with IC50 values below 100 μM for these cell lines .
Cell LineIC50 Value (μM)Mechanism of Action
HCT-11636Induction of apoptosis
HeLa34Caspase activation
MCF-759Cell cycle arrest

The compound's ability to induce apoptosis was confirmed through caspase activation assays and morphological changes observed under microscopy. This suggests a mechanism involving programmed cell death as a pathway for its anticancer effects.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of the compound. In vivo studies demonstrated that it significantly prolonged survival times in mice subjected to acute cerebral ischemia. This was attributed to its ability to mitigate neuronal damage during ischemic events .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that the presence of methoxy groups on the phenyl rings enhances the compound's interaction with biological targets. The oxadiazole moiety contributes to its anticancer activity by stabilizing the overall structure and facilitating interactions with cellular enzymes involved in apoptosis pathways .

Case Studies

Several case studies have been documented regarding similar compounds with oxadiazole scaffolds:

  • Study on Triazole Derivatives : A study highlighted that triazole derivatives showed significant antibacterial and anticancer properties. The findings suggest that modifications in the aromatic substituents can lead to enhanced biological activities .
  • Neuroprotective Studies : Research on related compounds demonstrated neuroprotective effects against oxidative stress-induced neuronal death, indicating a potential for treating neurodegenerative diseases .

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

Compounds similar to 2-(4-methoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one have demonstrated antimicrobial properties against a range of pathogens. For example:

  • Antibacterial Activity : Some derivatives have shown effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential as future antibacterial agents.
  • Antifungal Activity : Testing against fungal strains like Candida albicans has also yielded promising results.

Neurological Disorders

Recent patents suggest that compounds within this class may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism proposed involves modulation of neurotransmitter levels, particularly acetylcholine, which is crucial for cognitive function.

Anti-inflammatory Effects

Preliminary studies indicate that these compounds may possess anti-inflammatory properties. This could be useful in developing treatments for conditions characterized by chronic inflammation.

Case Studies and Research Findings

A selection of case studies highlights the versatility of this compound:

  • Cytotoxicity Studies : A study published in the Journal of Medicinal Chemistry evaluated various analogs for their cytotoxic effects on cancer cells. Results showed that modifications to the oxadiazole ring significantly enhanced anticancer activity .
  • Antimicrobial Efficacy : Research conducted by RSC Advances demonstrated that certain derivatives exhibited low minimum inhibitory concentrations (MIC) against bacterial strains, indicating strong antibacterial potential .
  • Pharmacological Profiles : A patent application detailed the pharmacological profiles of related compounds, emphasizing their role in modulating cholinergic activity for neuroprotection .

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